Enzymatic Substrate Activity: Phenyl Glycinate Exhibits Distinct Vmax in Amine Oxidase Assays Compared to Ethyl and p-Nitrophenyl Analogs
In amine oxidase assays conducted at pH 7.0 (23°C), phenyl glycinate (Phenyl 2-aminoacetate) demonstrates a Vmax of 150 nmol min⁻¹ mg⁻¹. This is quantitatively distinct from the close analog ethyl glycinate (Vmax = 140 nmol min⁻¹ mg⁻¹) and the activated ester p-nitrophenyl glycinate (Vmax = 270 nmol min⁻¹ mg⁻¹). The assay used oxygen consumption measured with a Clark-type electrode in 50 mM potassium phosphate buffer [1].
| Evidence Dimension | Maximal enzymatic velocity (Vmax) |
|---|---|
| Target Compound Data | 150 nmol min⁻¹ mg⁻¹ |
| Comparator Or Baseline | Ethyl glycinate: 140 nmol min⁻¹ mg⁻¹; p-Nitrophenyl glycinate: 270 nmol min⁻¹ mg⁻¹ |
| Quantified Difference | Phenyl glycinate exhibits ~7% higher Vmax than ethyl glycinate, but ~44% lower Vmax than p-nitrophenyl glycinate |
| Conditions | Amine oxidase assay, pH 7.0, 23°C, 50 mM potassium phosphate buffer; oxygen consumption measured with Clark-type electrode |
Why This Matters
This Vmax differential directly impacts assay sensitivity and dynamic range in enzyme activity screens, making phenyl glycinate a tunable substrate for specific detection thresholds.
- [1] Total biogenetic-type synthesis of (+-)-isopimaradienols and (+-). Table I. Kinetic Constants for Substrates and Inactivators. View Source
